(E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a chemical compound that belongs to the class of substituted piperidines. It has gained significant interest in the scientific community due to its potential applications in drug development and medicinal chemistry. In
Scientific Research Applications
Medicinal Chemistry and Drug Design
One area of significant interest is the development of compounds with potential therapeutic applications. For instance, pyrimidine-piperazine-chromene and quinoline conjugates have been synthesized and evaluated against human breast cancer and embryonic kidney cell lines, showing promising anti-proliferative activities. These findings suggest that structurally related compounds could serve as valuable leads in the discovery of new anticancer agents (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017). Similarly, spiro-piperidin-4-ones have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, underscoring the potential of piperidine derivatives in developing antimycobacterial therapies (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).
Material Science and Chemical Synthesis
In material science, the oxidation of antibiotics with potassium permanganate has been explored, which is relevant for water treatment applications. Studies have identified various oxidation products, proposing mechanisms based on identified products, and assessing the deactivation of pharmaceutical activity in drinking water treatment (Hu, Stemig, Wammer, & Strathmann, 2011). Additionally, the synthesis of thieno[2,3-c]pyridines and related heterocyclic systems highlights the utility of piperidine derivatives in constructing complex molecules for various chemical studies (El-kashef, Geies, El-Dean, & Abdel-Hafez, 2007).
properties
IUPAC Name |
(E)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-20-12-9-18(21-15)24-17-10-13-22(14-11-17)19(23)8-7-16-5-3-2-4-6-16/h2-9,12,17H,10-11,13-14H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPVUCBLMZWEBV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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